molecular formula C10H13NO3S B1405424 3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid CAS No. 1316066-02-0

3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid

Cat. No. B1405424
M. Wt: 227.28 g/mol
InChI Key: KFEPPZBGGHMGSD-UHFFFAOYSA-N
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Description

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest in the chemical community . For instance, to diminish the isomerization of the 3-methyleneindoline to the 3-methylindole in the Mori–Ban–Hegedus indole synthesis, it was essential to change the base from K2CO3 to Ag2CO3 .


Molecular Structure Analysis

The molecular structure of indole derivatives can vary. For example, 2,3-dihydro-1H-indole has a molecular weight of 119.1638 .


Chemical Reactions Analysis

The chemical reactions involving indole derivatives can be complex. For instance, the isomerization of the 3-methyleneindoline to the 3-methylindole in the Mori–Ban–Hegedus indole synthesis required a change in the base from K2CO3 to Ag2CO3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary. For example, 2,3-dihydro-1H-indole has a molecular weight of 119.1638 .

Scientific Research Applications

Synthesis and Optical Imaging for Cancer Detection

One notable application of a derivative of 3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid is in the synthesis of water-soluble near-infrared dyes for cancer detection using optical imaging. The introduction of additional sulfonate groups to the dye structure has been shown to double the quantum yield, enhancing its suitability for bioconjugation and stability in in vivo imaging applications. This advancement holds promise for the development of molecular-based beacons for targeted cancer detection, emphasizing the compound's role in innovating diagnostic methodologies (Pham, Medarova, & Moore, 2005).

Bioactive Compound Synthesis

Research has demonstrated the utility of 2,3-dimethylindole derivatives, closely related to the query compound, in synthesizing bioactive compounds. These derivatives exhibit potential biological activities, including acting as para-amino benzoic acid antagonists and glutamyl endopeptidase II inhibitors. The synthetic processes leveraging these derivatives underscore their significance in developing novel therapeutic agents with diverse biological applications (Avdeenko, Konovalova, & Yakymenko, 2020).

Sulfonation and Sulfation Studies

The compound's derivatives have also been explored in studies focusing on sulfonation and sulfation reactions, essential for understanding chemical reaction mechanisms and developing synthetic methodologies. These studies contribute to the broader knowledge of chemical transformations, which is crucial for the synthesis of various industrially and pharmaceutically relevant compounds (Cerfontain & Koeberg-Telder, 2010).

Fluorescence and Photostability Enhancements

Further, the incorporation of sulfobutyl groups in indodicarbocyanine dyes based on 3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid derivatives has been shown to significantly enhance their spectral properties, fluorescence quantum yields, and photostabilities. These improvements facilitate the dyes' application in biological imaging and diagnostics, illustrating the compound's contribution to advancing fluorescence-based technologies (Markova et al., 2013).

Future Directions

The future directions in the field of indole derivatives involve the investigation of novel methods of synthesis due to the importance of this significant ring system . They also involve the exploration of their applications as biologically active compounds for the treatment of various disorders .

properties

IUPAC Name

3,3-dimethyl-1,2-dihydroindole-6-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c1-10(2)6-11-9-5-7(15(12,13)14)3-4-8(9)10/h3-5,11H,6H2,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEPPZBGGHMGSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C1C=CC(=C2)S(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid

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